molecular formula C20H18N4O3S B2496683 N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941979-98-2

N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2496683
CAS RN: 941979-98-2
M. Wt: 394.45
InChI Key: VXJGREMTPPRCGJ-UHFFFAOYSA-N
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Description

Thiazole derivatives are of great interest in the field of medicinal chemistry due to their wide range of biological activities. The benzo[d]thiazol moiety, in particular, is a common feature in compounds with antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Analysis

The synthesis of similar thiazole derivatives often involves cyclization reactions, nucleophilic substitutions, and condensations. For instance, the stepwise 1,3-dipolar cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes is a method used to obtain benzo[d]pyrrolo[2,1-b]thiazoles, showcasing the versatility of thiazole synthesis approaches (Jin et al., 2017).

Molecular Structure Analysis

X-ray diffraction studies provide insights into the molecular structure of thiazole derivatives, highlighting features like intramolecular hydrogen bonding, crystal packing, and the geometry of the molecules. For example, compounds like N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine have been analyzed to reveal moderate affinity towards specific kinase targets, demonstrating the structural basis for their activity (El-Gokha et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, including cycloadditions and nucleophilic substitutions, which can modify their chemical properties significantly. For instance, the cycloaddition reactions of N-phenacylbenzothiazolium bromides lead to the formation of functionalized spiro compounds with high diastereoselectivity, indicating a pathway to complex molecular architectures (Shen et al., 2015).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and synthesis. These properties are often determined through spectroscopic methods and X-ray crystallography, providing a comprehensive understanding of the compound's behavior under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of thiazole derivatives, are essential for their biological activity and potential as therapeutic agents. For example, the hypervalent iodine-promoted regioselective oxidative C–H functionalization method allows for the synthesis of biologically potent benzo[d]thiazol-2-amines, showcasing the chemical versatility of thiazole-containing compounds (Mariappan et al., 2016).

Scientific Research Applications

Antioxidant Activities

The benzothiazole derivative studied by Hua Erbin (2013) has been shown to improve antioxidating activities in high-fat-fed mice. The derivatives, including TJ-1, TJ-2, and TJ-3, exhibited enhanced levels of superoxide dismutase, glutathione peroxidase, and catalase, along with reduced malondialdehyde levels, indicating their potential in modulating oxidative stress (Hua Erbin, 2013).

Cardioprotective Effects

Another compound structurally related to benzothiazole, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, showed protective effects against cardiac remodeling and myocardial infarction in rats. It demonstrated potent inhibition of angiotensin-converting enzyme and significantly reduced cardiac dysfunction markers, highlighting its potential in cardiac therapy (Khdhiri Emna et al., 2020).

Drug Metabolism and Cytochrome P450 Inhibition

Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in drug metabolism and potential drug-drug interactions. The selectivity of these inhibitors, including compounds structurally similar to benzothiazole, is essential for understanding the involvement of specific CYP isoforms in drug metabolism. This knowledge is critical for predicting potential drug-drug interactions and enhancing drug safety (S. C. Khojasteh et al., 2011).

Chemistry and Properties of Benzothiazole Derivatives

The review by M. Boča et al. (2011) provides a comprehensive overview of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). It summarizes the preparation procedures, properties, and a variety of applications, including biological and electrochemical activity. This review can help identify potential areas of interest for further investigation in medicinal chemistry and material science (M. Boča et al., 2011).

Importance of Benzothiazole in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide range of pharmacological activities with less toxic effects. The review by M. Bhat and S. L. Belagali (2020) emphasizes the importance of the benzothiazole scaffold in medicinal chemistry, detailing its various pharmacological activities and the structural basis for these activities. This comprehensive review highlights the significance of benzothiazole derivatives in drug discovery and development (M. Bhat & S. L. Belagali, 2020).

properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-11-13(8-9-15(12)24-10-4-7-17(24)25)21-18(26)19(27)23-20-22-14-5-2-3-6-16(14)28-20/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJGREMTPPRCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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